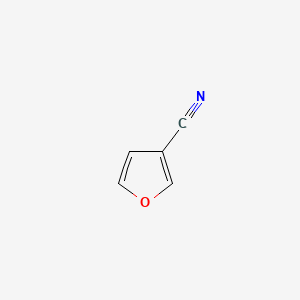

3-Furonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 349940. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

furan-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO/c6-3-5-1-2-7-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFYJHMUAWCEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184159 | |

| Record name | 3-Furancarbonitrile (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30078-65-0 | |

| Record name | 3-Furonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030078650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Furancarbonitrile (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Furonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z98V8YM7CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Furonitrile: Properties, Structure, and Applications

Abstract

3-Furonitrile, also known as furan-3-carbonitrile, is a pivotal heterocyclic building block that merges the aromaticity of a furan ring with the versatile reactivity of a nitrile moiety. This unique combination makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, detailing its core chemical and physical properties, molecular and electronic structure, spectroscopic signature, and key reactive characteristics. Furthermore, it presents a validated synthetic protocol and explores the compound's expanding role in drug discovery, offering field-proven insights for professionals in pharmaceutical development.

Core Molecular Properties and Structure

This compound (C₅H₃NO) is a colorless to white crystalline solid at room temperature.[1][2] Its structure consists of a five-membered furan ring with a nitrile group substituted at the 3-position. This arrangement dictates its physical properties and chemical behavior.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 30078-65-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₅H₃NO | [1][3][4][6] |

| Molecular Weight | 93.08 g/mol | [1][3][5][7] |

| Appearance | Colorless to white crystalline low melting solid | [1][2] |

| Melting Point | 28-32 °C | [1][2][3][7] |

| Boiling Point | 150-151 °C | [1][2][6][7][8] |

| Density | 1.073 g/mL at 25 °C | [1][2][3][7] |

| Refractive Index (n²⁰/D) | 1.471 - 1.479 | [3][6][7] |

| Flash Point | 53 °C | [1][2][7] |

| SMILES | N#Cc1ccoc1 | [3][9] |

| InChI Key | ZQFYJHMUAWCEBH-UHFFFAOYSA-N | [3][6][9] |

Molecular and Electronic Structure

The structure of this compound is defined by the interplay between the electron-rich, aromatic furan ring and the strongly electron-withdrawing nitrile group (-C≡N).

-

Aromaticity: The furan ring is an aromatic heterocycle with six π-electrons delocalized across the five-membered ring, which imparts significant stability.

-

Inductive Effect: The nitrogen atom of the nitrile group is highly electronegative, creating a strong dipole moment and withdrawing electron density from the furan ring via the sigma bond (inductive effect).

-

Resonance Effect: The nitrile group can also participate in resonance, further delocalizing electron density, although this effect is less pronounced than in its isomer, 2-furonitrile. This electronic profile renders the furan ring less susceptible to electrophilic attack compared to unsubstituted furan but activates the nitrile group for certain nucleophilic additions.

Caption: 2D structure of this compound (C₅H₃NO).

Spectroscopic Profile

Accurate characterization is paramount for verifying the synthesis and purity of this compound. The following spectroscopic data serve as a reference standard.

| Technique | Feature | Expected Observation | Source(s) |

| IR Spectroscopy | C≡N stretch | Strong absorption at ~2230-2240 cm⁻¹ | [10] |

| C=C stretch (aromatic) | Absorptions at ~1500-1600 cm⁻¹ | [10] | |

| C-O-C stretch | Strong absorption at ~1050-1150 cm⁻¹ | [10] | |

| ¹H NMR | Furan protons | Three distinct signals in the aromatic region (~6.5-8.0 ppm). H5 proton (adjacent to C2) typically most downfield due to proximity to the nitrile group. Complex splitting patterns (doublets, triplets, or doublet of doublets) are expected due to coupling. | |

| ¹³C NMR | Nitrile carbon (-C≡N) | Signal at ~115-120 ppm. | |

| Furan carbons | Four signals in the aromatic region (~110-150 ppm). | ||

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 93.02 | [5] |

| Rotational Spectroscopy | Dipole Moment | The nitrile group imparts a substantial dipole moment, leading to an intense rotational spectrum. | [11][12] |

| Vibrational States | The two lowest-energy excited states correspond to the in-plane (ν₁₇) and out-of-plane (ν₂₄) nitrile bending vibrations, which are closely coupled.[11][12] Their precise frequencies have been determined as ν₁₇ = 168.193 cm⁻¹ and ν₂₄ = 169.636 cm⁻¹.[11][12] |

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound provides multiple avenues for chemical transformation, making it a versatile intermediate.

Reactivity of the Furan Ring

While deactivated by the nitrile group, the furan ring can still undergo certain reactions:

-

Electrophilic Aromatic Substitution: Reactions like nitration or halogenation are possible but require harsher conditions than unsubstituted furan and will be directed by the existing substituents.

-

Metal-Catalyzed Cross-Coupling: The C-H and C-O bonds of the furan ring can be activated by transition metal catalysts (e.g., Nickel), enabling the formation of new C-C bonds.[13]

-

Diels-Alder Reactions: The furan ring can act as a diene in [4+2] cycloaddition reactions, although its aromaticity makes this less favorable than in non-aromatic dienes.

Reactivity of the Nitrile Group

The nitrile group is a cornerstone of its synthetic utility:

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 3-furancarboxamide and subsequently 3-furoic acid.

-

Reduction: The nitrile can be reduced to a 3-(aminomethyl)furan using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

Role in Covalent Inhibition: In drug design, the nitrile group can act as a "warhead".[14] It can undergo reversible or irreversible nucleophilic attack by cysteine or serine residues in the active site of an enzyme, forming a covalent thioimidate or imidate adduct, respectively.[14] This mechanism is exploited in the design of targeted covalent inhibitors.[14]

Caption: Key reactivity sites of this compound.

Synthesis Protocol: Cyanation of 3-Bromofuran

The synthesis of this compound can be effectively achieved via a metal-catalyzed cyanation of a 3-halofuran precursor, such as 3-bromofuran.[7] The Rosenmund-von Braun reaction and its modern palladium-catalyzed variants are standard methods for this transformation.[3]

Causality and Self-Validation

The choice of a palladium-catalyzed cyanation offers significant advantages over classical copper cyanide methods, including milder reaction conditions, lower catalyst loadings, and broader functional group tolerance. The protocol below is designed as a self-validating system: the successful synthesis is confirmed by comparing the spectroscopic data of the purified product against the reference data provided in Section 2.

Experimental Protocol

Reaction: Palladium-Catalyzed Cyanation of 3-Bromofuran

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc cyanide (Zn(CN)₂, 0.6 eq.). The use of zinc cyanide is often preferred over more acutely toxic alkali metal cyanides.

-

Catalyst and Ligand: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq.). Rationale: The dppf ligand is crucial for stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst decomposition.

-

Solvent and Reagents: Under a positive flow of nitrogen, add anhydrous dimethylformamide (DMF). Stir the mixture for 10 minutes to ensure dissolution and catalyst activation. Add 3-bromofuran (1.0 eq.).

-

Heating: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Quench by carefully adding an aqueous solution of sodium bicarbonate. Rationale: The basic wash helps to neutralize any acidic byproducts and aids in the removal of inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Validation: The structure and purity of the isolated product must be confirmed by ¹H NMR, ¹³C NMR, IR, and MS, with the results matching the data in Section 2.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, and when combined with a nitrile group, it creates a pharmacophore with unique and valuable properties.

-

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Bioisosterism: The nitrile can act as a bioisostere for a carbonyl group or even a halogen like fluorine. This allows for the fine-tuning of a molecule's electronic properties and binding interactions while maintaining a similar size and shape.

-

Polarity and Binding: As a polar, hydrogen-bond accepting group, the nitrile can form crucial interactions with amino acid residues in a protein's active site, enhancing binding affinity and selectivity.[14]

-

Scaffold for Complex Molecules: this compound serves as a starting point for the synthesis of more complex molecules. The furan ring provides a rigid, aromatic core, while the nitrile offers a reactive handle for elaboration into other functional groups, enabling the exploration of diverse chemical space.[11]

Caption: Key roles of the furanonitrile moiety in drug discovery.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

GHS Hazards: It is classified as a flammable solid (H228), harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[5][7] It can also cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[5][7]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is a molecule of significant synthetic and pharmaceutical importance. Its well-defined chemical properties, predictable reactivity, and the dual functionality of its furan and nitrile components make it an exceptionally versatile building block. For medicinal chemists and drug development professionals, understanding its structural nuances, spectroscopic signatures, and potential as a pharmacophore is essential for leveraging its full potential in the design of next-generation therapeutics. This guide serves as a foundational technical resource to support and inspire further innovation with this valuable compound.

References

-

This compound | C5H3NO. BuyersGuideChem. [Link]

-

Furan-3-carbonitrile | C5H3NO | CID 100698. PubChem, NIH. [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of this compound. The Journal of Physical Chemistry A, ACS Publications. [Link]

-

Rotational spectra and semi-experimental structures of furonitrile and its water cluster. Physical Chemistry Chemical Physics, RSC Publishing. [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of this compound. PubMed, NIH. [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A, ACS Publications. [Link]

-

Carbon–Oxygen Bond Activation in 2- and 3-Furonitriles with Nickel. RSC Advances. [Link]

-

Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

-

Cyanation. Wikipedia. [Link]

-

Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

-

This compound (97%). Amerigo Scientific. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

3-Furoic Acid: A Key Intermediate in Specialty Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A convenient synthesis of 3-furoic acid and 3-acetylfuran. Journal of the Chemical Society C: Organic. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, PMC, NIH. [Link]

-

Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Molecular Pharmaceutics, PMC, NIH. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. Journal of Medicinal Chemistry, PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uop.edu.pk [uop.edu.pk]

- 3. Cyanation - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. furan-3-carbonitrile [stenutz.eu]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Furan synthesis [organic-chemistry.org]

- 13. A convenient synthesis of 3-furoic acid and 3-acetylfuran - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. Rosenmund-von Braun Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Furonitrile

This guide provides a comprehensive analysis of the spectroscopic data for 3-Furonitrile (also known as 3-cyanofuran), a key heterocyclic building block in medicinal chemistry and materials science. Understanding its spectral signature is paramount for researchers in synthesis, process development, and quality control. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical insights.

Molecular Structure and Spectroscopic Overview

This compound possesses a furan ring substituted with a nitrile group at the 3-position. This arrangement of atoms gives rise to a unique and informative set of spectroscopic data. The aromatic furan ring protons exhibit characteristic chemical shifts and coupling constants in ¹H NMR, while the five distinct carbon atoms are readily identified in the ¹³C NMR spectrum. The nitrile group presents a strong, characteristic absorption in the IR spectrum, and the molecule's fragmentation pattern in mass spectrometry provides confirmation of its molecular weight and structural features.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three signals in the aromatic region, corresponding to the three protons on the furan ring. The chemical shifts and coupling constants are influenced by the electronegativity of the oxygen atom and the anisotropic effect of the nitrile group.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.13 | t | 1.0 |

| H-5 | 7.46 | t | 1.8 |

| H-4 | 6.75 | dd | 1.9, 0.8 |

Data sourced from the Spectral Database for Organic Compounds (SDBS)[1].

Interpretation and Causality:

-

H-2 (δ 8.13): This proton, positioned between the oxygen atom and the nitrile-bearing carbon, is the most deshielded. Its downfield shift is a consequence of the cumulative electron-withdrawing effects of both adjacent functionalities. It appears as a triplet due to coupling with H-4 and H-5, although the coupling to H-4 is small.

-

H-5 (δ 7.46): This proton is adjacent to the oxygen atom and experiences its deshielding effect, resulting in a downfield shift. It appears as a triplet due to coupling to H-2 and H-4.

-

H-4 (δ 6.75): This proton is the most upfield of the three, being beta to the oxygen and meta to the nitrile group. It appears as a doublet of doublets due to coupling with H-5 and H-2.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

Sources

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 3-Furonitrile (CAS 30078-65-0) for Advanced Research and Development

Foreword: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with this compound. As a key heterocyclic building block, understanding its nuanced properties is paramount for its effective application. This document moves beyond a simple data sheet, offering synthesized insights into its chemical behavior, safety protocols, and strategic importance in modern synthetic chemistry, grounded in authoritative data.

This compound, also known by its synonyms 3-Furancarbonitrile and 3-Cyanofuran, is a bifunctional molecule featuring an electron-rich furan ring and an electron-withdrawing nitrile group.[1][2][3][4] This electronic arrangement dictates its reactivity and utility as a versatile intermediate in organic synthesis. The compound presents as a colorless to white crystalline solid with a low melting point, making it manageable under standard laboratory conditions.[1][5]

Its fundamental identifiers and properties are summarized below, providing a quantitative foundation for experimental design. The density, slightly greater than water, and a flash point of approximately 50°C are critical parameters for process safety and scale-up considerations.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 30078-65-0 | [2][5] |

| Molecular Formula | C₅H₃NO | [2][5][6] |

| Molecular Weight | 93.08 g/mol | [1][5][6] |

| Appearance | Colorless to white crystalline solid | [1][5] |

| Melting Point | 28-32 °C | [3][5] |

| Boiling Point | 149.7 - 151 °C | [3][5][7][8] |

| Density | 1.073 g/mL at 25 °C | [3][5][9] |

| Flash Point | 44.3 - 53 °C (closed cup) | [3][5][7] |

| Refractive Index | n20/D 1.471 - 1.479 | [3] |

| SMILES | N#Cc1ccoc1 | |

| InChI Key | ZQFYJHMUAWCEBH-UHFFFAOYSA-N | [2] |

graph "3-Furonitrile_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", shape=circle, style=filled]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; O [label="O", fontcolor="#FFFFFF", fillcolor="#EA4335", shape=circle, style=filled]; H1 [label="H", fontcolor="#202124"]; H2 [label="H", fontcolor="#202124"]; H3 [label="H", fontcolor="#202124"]; // Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0!"]; C3 [pos="1.8,1.2!"]; C4 [pos="0.6,1.8!"]; O [pos="-0.6,1.2!"]; C5 [pos="-1.2,0!"]; N [pos="-2.2,0!"]; H1 [pos="2.0,-0.5!"]; H2 [pos="2.8,1.2!"]; H3 [pos="0.6,2.6!"]; // Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O; O -- C1; C1 -- C5; C5 -- N [style=triple]; C2 -- H1; C3 -- H2; C4 -- H3;

}

Caption: Molecular Structure of this compound (C₅H₃NO).

Spectroscopic Profile

The structural characterization of this compound and its derivatives relies on standard spectroscopic techniques. While raw spectral data must be obtained from dedicated databases, the expected profile can be predicted.

-

¹³C NMR: The spectrum will display five distinct signals for the carbon atoms. The nitrile carbon (C≡N) will appear in the characteristic downfield region for nitriles (approx. 115-120 ppm). The four carbons of the furan ring will resonate in the aromatic region, with their specific shifts influenced by the oxygen heteroatom and the nitrile substituent.

-

¹H NMR: The proton NMR spectrum will show three signals corresponding to the protons on the furan ring, each exhibiting characteristic coupling patterns (doublet of doublets) that are invaluable for confirming substitution patterns in its derivatives.

-

Infrared (IR) Spectroscopy: A prominent and sharp absorption band is expected in the range of 2220-2260 cm⁻¹, which is highly characteristic of the C≡N stretching vibration. Additional bands will correspond to C-H, C=C, and C-O-C vibrations of the furan ring.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight of 93.08. Fragmentation patterns would likely involve the loss of HCN or CO, typical for this class of compounds.

Authoritative spectral data can be accessed through databases such as SpectraBase and PubChem for detailed analysis.[4]

Safety, Handling, and Stability

From a toxicological perspective, the properties of this compound have not been fully investigated.[1] However, it is classified as harmful if swallowed, in contact with skin, or if inhaled, and is noted to cause skin irritation and serious eye damage.[4] The target organ for single-exposure toxicity is the respiratory system. Therefore, rigorous safety protocols are mandatory.

Table 2: Hazard Identification and Safety Protocols

| Category | Information | Source(s) |

| GHS Pictograms | Flammable (GHS02), Corrosive (GHS05), Health Hazard/Hazardous to the Ozone Layer (GHS07) | [3] |

| Signal Word | Danger | [3] |

| Hazard Statements | H228, H302, H312, H315, H318, H332, H335 | [3][4] |

| Precautionary Measures | P210, P261, P280, P305+P351+P338 | [3] |

Experimental Protocol: Safe Handling and Storage

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.[1]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and splash-proof safety goggles or a face shield.[1]

-

Handling: Avoid all direct contact. Use with adequate ventilation and minimize dust generation and accumulation.[1] Ensure containers are kept tightly closed when not in use. Avoid ingestion and inhalation.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The designated storage class is 4.1B for flammable solid hazardous materials. Segregate from incompatible materials, particularly strong oxidizing agents.[1][10]

-

Stability and Decomposition: The compound is stable under normal storage conditions.[1] However, upon combustion or thermal decomposition, it may release toxic fumes, including hydrogen cyanide, carbon monoxide, carbon dioxide, and nitrogen oxides.[1][10]

Reactivity and Synthetic Utility

The value of this compound in drug development stems from its identity as a versatile chemical building block. Its reactivity is governed by the interplay between the furan ring and the nitrile functional group.

-

Nitrile Group Transformations: The nitrile is a synthetically powerful handle. It can be readily converted into a variety of other functional groups, making it a key intermediate.[11] For instance, hydrolysis (acidic or basic) yields the corresponding 3-furoic acid, while reduction (e.g., with LiAlH₄ or catalytic hydrogenation) provides 3-(aminomethyl)furan. These transformations open pathways to amides, esters, and other derivatives.

-

Furan Ring Reactivity: The furan ring is an electron-rich aromatic system. While the nitrile group is electron-withdrawing and deactivating, the ring can still participate in electrophilic aromatic substitution reactions, although potentially requiring harsher conditions than furan itself. This allows for the introduction of further functionality onto the heterocyclic core.

Strategic Role in Medicinal Chemistry and Drug Discovery

The furan ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds.[12] When combined with a nitrile, the resulting furanonitrile moiety presents a unique pharmacophore with significant potential.[12]

The nitrile group itself is a crucial functional group in modern drug design for several reasons:[13]

-

Metabolic Stability: The nitrile is robust and typically not metabolized, often passing through the body unchanged.[12][14] This property can be exploited to block metabolically labile sites on a drug candidate, thereby improving its pharmacokinetic profile.[11]

-

Bioisosterism: The nitrile can act as a bioisostere for other functional groups like carbonyls, hydroxyls, or halogens.[11][13] This allows medicinal chemists to fine-tune a molecule's properties while maintaining its core binding interactions.

-

Target Interactions: The strong dipole of the nitrile allows it to act as a potent hydrogen bond acceptor, forming key interactions with biological targets such as enzymes and receptors.[13][14] It can also engage in other polar and π-π interactions.[11]

The incorporation of the this compound scaffold allows for the exploration of chemical space in the development of novel therapeutic agents for a wide array of diseases, including inflammatory and infectious conditions.[12]

Caption: Role of this compound as a building block in the drug discovery pipeline.

Conclusion

This compound (CAS 30078-65-0) is more than a simple chemical reagent; it is a strategic building block for innovation in pharmaceutical and materials science. Its well-defined physicochemical properties, combined with the dual reactivity of the furan ring and the nitrile group, provide a robust platform for the synthesis of complex molecular architectures. A thorough understanding of its safety profile is essential for its handling, but when managed correctly, its potential for creating novel, high-value compounds is significant. For drug development professionals, the furanonitrile scaffold offers a metabolically stable and synthetically versatile core for designing next-generation therapeutics.

References

- Current time information in

- Material Safety Data Sheet - this compound, 97%. Cole-Parmer.

- This compound | C5H3NO. BuyersGuideChem.

- This compound 97 30078-65-0. Sigma-Aldrich.

- This compound 97 30078-65-0. Sigma-Aldrich.

- This compound | 30078-65-0. ChemicalBook.

- This compound, 500 mg. Carl ROTH.

- This compound, 98%. Fisher Scientific.

- This compound | CAS 30078-65-0. Santa Cruz Biotechnology.

- This compound , 98 , 30078-65-0. CookeChem.

- Safety D

- This compound, 98% 1 g | Buy Online. Thermo Scientific Chemicals.

- This compound, 500 mg, CAS No. 30078-65-0. Research Chemicals.

- Sigma Aldrich this compound 100 g | Buy Online. Fisher Scientific.

- Safety D

- CAS RN | 30078-65-0. Thermo Fisher Scientific.

- furan-3-carbonitrile. Stenutz.

- Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. (No Publisher).

- This compound | 30078-65-0. Biosynth.

- Furan-3-carbonitrile | C5H3NO | CID 100698. PubChem.

- A Technical Guide to the Furanonitrile Functional Group: Properties, Synthesis, and Applic

- 2-Furonitrile. Wikipedia.

- Application of Nitrile in Drug Design.

- The Synthesis of 2,2-Diphenyltetrahydro-3-furonitrile. The Journal of Organic Chemistry.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (No Publisher).

- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitr

- Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. (No Publisher).

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (No Publisher).

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound , 98 , 30078-65-0 - CookeChem [cookechem.com]

- 4. Furan-3-carbonitrile | C5H3NO | CID 100698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C5H3NO - BuyersGuideChem [buyersguidechem.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 500 mg, CAS No. 30078-65-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

- 8. Cas Landing [thermofisher.com]

- 9. furan-3-carbonitrile [stenutz.eu]

- 10. biosynth.com [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: From Molecular Blueprint to Predictive Reactivity

An In-Depth Technical Guide to the Theoretical Reactivity of 3-Furonitrile

In the landscape of modern drug discovery and materials science, this compound stands out as a versatile heterocyclic scaffold. Its unique arrangement of an aromatic furan ring and an electron-withdrawing nitrile group imparts a nuanced reactivity profile, making it a valuable building block for complex molecular architectures. However, understanding and predicting its behavior in chemical transformations is paramount to harnessing its full potential. This guide moves beyond empirical observations, delving into the theoretical underpinnings of this compound's reactivity. By leveraging the power of computational chemistry, we can dissect its electronic structure, map potential reaction pathways, and predict outcomes with remarkable accuracy. This document is designed for researchers, chemists, and drug development professionals, providing both foundational knowledge and field-proven computational protocols to illuminate the chemistry of this important molecule.

Part 1: The Electronic Architecture of this compound

Before exploring its reactions, we must first understand the intrinsic electronic properties of the this compound molecule. These properties are the root cause of its chemical behavior, dictating where and how it will interact with other reagents.

Molecular Orbital (MO) Analysis: The Frontiers of Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: This orbital represents the distribution of the most available, highest-energy electrons. It is the primary site for electrophilic attack. In this compound, the HOMO is expected to be predominantly located on the electron-rich furan ring, particularly at the C2 and C5 positions, due to the influence of the oxygen heteroatom.

-

LUMO: This orbital signifies the lowest-energy empty space for accepting electrons, making it the focal point for nucleophilic attack. The strong electron-withdrawing nature of the cyano group (-CN) means the LUMO will be significantly localized on the nitrile carbon and the C3 and C4 carbons of the furan ring.

This HOMO-LUMO distribution creates a distinct electronic polarization, predisposing the molecule to specific types of reactions at different sites. A qualitative understanding of these orbitals provides the first layer of predictive power.[1][2]

Electrostatic Potential (ESP) Map: Visualizing Charge Distribution

An Electrostatic Potential (ESP) map provides a more intuitive, color-coded visualization of the charge distribution on the molecule's surface.

-

Negative Potential (Red/Orange): Regions rich in electrons, such as around the furan's oxygen atom and the nitrogen of the nitrile group, are susceptible to attack by electrophiles or can act as hydrogen bond acceptors.

-

Positive Potential (Blue/Green): Electron-deficient areas, notably the hydrogen atoms on the ring and the region around the nitrile carbon, are vulnerable to nucleophilic attack.

The ESP map complements MO theory, offering a clear visual guide to the molecule's electrophilic and nucleophilic centers.

Spectroscopic Validation of Theoretical Models

Theoretical calculations are grounded in physical reality. High-resolution spectroscopic studies, such as millimeter-wave and infrared spectroscopy, provide precise experimental data on bond lengths, bond angles, and vibrational frequencies.[3] These experimental values serve as a critical benchmark for validating the accuracy of the computational methods used, particularly the choice of DFT functional and basis set. When the computed geometry and vibrational spectra align with experimental findings, it builds confidence in the model's ability to predict more complex properties like transition state energies.[4]

Part 2: The Computational Chemist's Toolkit for Reactivity Analysis

Modern theoretical studies on reactivity are predominantly carried out using a suite of powerful computational tools. Understanding these methods is key to interpreting the results and designing new investigations.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has become the method of choice for studying organic reaction mechanisms due to its excellent balance of accuracy and computational cost.[5] The selection of the appropriate functional and basis set is a critical decision based on the specific chemical problem.

-

Functionals: Functionals like B3LYP are widely used for general-purpose calculations, while others like the M06-2X are often preferred for their improved handling of non-covalent interactions and thermochemistry, which is crucial for accurate activation energy calculations.[6][7]

-

Basis Sets: Pople-style basis sets such as 6-311++G(d,p) are commonly employed, providing sufficient flexibility to accurately describe the electronic structure of molecules like this compound.[8][9]

Conceptual DFT: From Electron Density to Reactivity Indices

Conceptual DFT extracts chemical insights from the calculated electron density by defining precise reactivity indices.[10][11]

| Reactivity Index | Description | Application in Predicting Reactivity |

| Global Electrophilicity (ω) | Measures the overall ability of a molecule to accept electrons. | A higher ω value indicates a stronger electrophile. Useful for comparing the reactivity of this compound with different reaction partners.[10] |

| Global Hardness (η) | Represents the resistance of a molecule to change its electron distribution. | Follows the "Maximum Hardness Principle," which states that molecules tend to react in a way that increases their hardness. |

| Fukui Functions (f(r)) | A local index that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. | Crucial for predicting the regioselectivity of reactions like cycloadditions and aromatic substitutions.[12] |

| Parr Functions | An extension of Fukui functions used to predict the most favorable interactions between two reacting molecules. | Highly effective in explaining the regioselectivity observed in [3+2] cycloaddition reactions.[13] |

Standard Computational Workflow

The following diagram outlines a typical workflow for theoretically investigating a chemical reaction. This systematic process ensures that each stage is built upon a validated foundation, from the initial structures to the final energy profile.

Caption: A standard workflow for the computational investigation of a reaction mechanism.

Part 3: Unraveling Reaction Mechanisms and Selectivity

With a robust theoretical framework, we can now explore the primary reaction classes relevant to this compound.

A. [3+2] Cycloaddition Reactions

1,3-dipolar cycloadditions are powerful for constructing five-membered heterocycles.[7][14] In these reactions, this compound can act as the "dipolarophile," reacting with a "1,3-dipole" like an azide or a nitrile oxide. Theoretical studies are indispensable for understanding the intricate details of these reactions.[6][8]

-

Mechanism & Selectivity: DFT calculations can determine whether the reaction proceeds through a concerted (one-step) or stepwise mechanism. By comparing the activation energies for different modes of approach, the regioselectivity (e.g., which end of the dipole adds to which carbon of the nitrile) and stereoselectivity can be definitively predicted.[13] Molecular Electron Density Theory (MEDT) is often used to analyze the flow of electrons and classify the reaction type.[13]

-

Causality: The predicted selectivity is not arbitrary; it is a direct consequence of the electronic interactions between the reactants. Analysis of the Parr functions or the frontier orbitals of both the dipole and this compound can explain why a particular isomer is favored, typically because it arises from the transition state with the most favorable orbital overlap and lowest activation energy.[13]

Caption: Competing pathways in a [3+2] cycloaddition reaction with this compound.

B. Nucleophilic Aromatic Substitution (SNAAr)

The furan ring is inherently electron-rich, making classical SNAAr challenging. However, the potent electron-withdrawing capability of the 3-cyano group can activate the ring towards nucleophilic attack, particularly at the C2 and C4 positions.

-

Mechanism: A theoretical study would model the stepwise addition-elimination mechanism. The key is to locate the Meisenheimer intermediate, a high-energy, anionic σ-complex. The stability of this intermediate is a crucial factor in the overall reaction rate.

-

Protocol:

-

Model the approach of a nucleophile (e.g., methoxide) to the activated positions of this compound.

-

Calculate the energy barrier for the formation of the Meisenheimer complex.

-

Model the subsequent loss of a leaving group (if present) to restore aromaticity.

-

Compare the activation energies for attack at different positions to predict the site selectivity.

-

-

Field Insights: Such reactions are often highly sensitive to solvent effects. Using a Polarizable Continuum Model (PCM) in the DFT calculations is essential to accurately simulate the stabilization of charged intermediates in polar solvents and obtain results that correlate with experimental observations.[8][9][14]

C. Electrophilic Aromatic Substitution (SEAr)

SEAr is a hallmark reaction of aromatic systems. For this compound, predicting the outcome requires analyzing the competing electronic effects of the oxygen atom and the nitrile group.

-

Directing Effects:

-

Oxygen (in furan): Activating and ortho-para directing (to C2 and C5).

-

Cyano Group: Deactivating and meta directing (to C5 relative to its position at C3).

-

-

Computational Adjudication: Both groups direct an incoming electrophile to the C5 position, making it the overwhelmingly favored site of attack. The C2 position is also activated by the oxygen, but the C4 position is deactivated. Computational chemistry quantifies these qualitative predictions by calculating the relative energies of the Wheland intermediates (σ-complexes) formed upon attack at each possible position (C2, C4, C5). The most stable intermediate corresponds to the kinetically favored product.[15]

Caption: SEAr pathways on this compound, highlighting the most stable intermediate.

Part 4: Protocol in Practice: A Self-Validating Computational Experiment

Here, we outline a detailed, step-by-step methodology for predicting the regioselectivity of a hypothetical [3+2] cycloaddition between this compound and fulminic acid (HCNO). This protocol is designed as a self-validating system.

Objective: Determine the kinetic product of the reaction between this compound and HCNO.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Method: DFT with the M06-2X functional and 6-311++G(d,p) basis set.

Step 1: Optimization and Frequency of Reactants

-

Action: Build this compound and HCNO as separate input files. Perform a geometry optimization followed by a frequency calculation.

-

Causality: This step finds the lowest energy conformation of the reactants and provides their zero-point vibrational energies (ZPVE) for later thermodynamic corrections.

-

Validation: The frequency calculation must yield zero imaginary frequencies, confirming the structures are true minima on the potential energy surface.

Step 2: Locating Transition State (TS) Structures

-

Action: Create initial guesses for the transition state structures corresponding to the two possible regioisomeric cycloadditions (oxygen of HCNO adding to C4 or C5 of the furan ring). Use a TS search algorithm like Opt=TS(CalcFC,NoEigentest).

-

Causality: The algorithm searches for a first-order saddle point on the potential energy surface that connects the reactants to the products. This saddle point represents the highest energy barrier the reaction must overcome.

-

Validation: A successful optimization will converge on a stable geometry.

Step 3: Characterization of Transition States

-

Action: Perform a frequency calculation on the optimized TS geometries from Step 2.

-

Causality: This step is the most critical validation. A true transition state is a maximum in one direction (the reaction coordinate) and a minimum in all others.

-

Validation: The output must show exactly one imaginary frequency. The vibrational mode of this imaginary frequency should visually correspond to the bonds being formed and broken during the cycloaddition.

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation

-

Action: Run an IRC calculation starting from each validated TS.

-

Causality: The IRC calculation maps the minimum energy path downhill from the TS in both the forward and reverse directions.

-

Validation: The IRC path must connect the transition state to the correct reactants (this compound + HCNO) in one direction and the corresponding cycloadduct product in the other. This definitively proves the TS links the desired species.

Step 5: Final Energy Analysis

-

Action: Optimize the product structures found at the end of the IRC paths. Calculate the Gibbs free energies of activation (ΔG‡) for each pathway (E_TS - E_reactants) and the overall Gibbs free energies of reaction (ΔGr) (E_products - E_reactants).

-

Causality: According to transition state theory, the reaction with the lowest ΔG‡ will be the fastest and thus determine the major kinetic product.

Conclusion and Future Outlook

Theoretical studies provide an unparalleled window into the reactivity of this compound. By combining molecular orbital analysis, conceptual DFT, and detailed mechanistic explorations, we can move from qualitative prediction to quantitative understanding. The computational protocols outlined herein demonstrate a robust, self-validating approach to predicting reaction outcomes, guiding experimental design, and accelerating the development of novel pharmaceuticals and materials. The continued evolution of computational methods promises even greater accuracy, enabling the exploration of complex enzymatic reactions, photochemical processes, and the rational design of catalysts to control the unique reactivity of this valuable heterocyclic core.

References

- Zdanovskaia, M. A., et al. (2024). Millimeter-Wave and High-Resolution Infrared Spectroscopy of this compound. The Journal of Physical Chemistry A.

- ResearchGate. Quantum chemical study on the mechanism and selectivity of [3 + 2] cycloaddition reactions of aryl nitrile oxides with furanone.

- Rhyman, L., et al. (2014). Theoretical studies on cycloaddition reactions. PMC.

- Karakhan, E. (2009). Theoretical Studies on [3 + 2]-Cycloaddition Reactions.

- Rhyman, L., & Ramasami, P. (2013). Theoretical Studies on Cycloaddition Reactions.

- Kraka, E., & Cremer, D. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. SMU.

- Chen, H. L., et al. (2012). Computational study on reaction mechanisms and kinetics of RNCN (R = H, F, Cl, Br, CH3) radicals with NO. Journal of Physical Chemistry A.

- National Center for Biotechnology Inform

- Al-Majid, A. M., et al. (2023). Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. Molecules.

- Meneses, L., et al. (2017). Computational study of vicarious nucleophilic substitution reactions. Journal of Molecular Modeling.

- Strieth-Kalthoff, F., et al. (2023). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science.

- Sigma-Aldrich. This compound 97%.

- Hamdi, R., et al. (2024).

- Zdanovskaia, M. A., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile. The Journal of Physical Chemistry A.

- Sgrignani, J., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters.

- Kussmann, J., et al. (2021). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry.

- Wang, Y., et al. (2018). Theoretical Study on the Reaction Mechanism of Ti with CH3CN in the Gas Phase.

- Drennan, C. (2017). Molecular Orbital Theory. MIT OpenCourseWare.

- Hamdi, R., et al. (2025). Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction.

- Su, M. D. (2004).

- Bersuker, I. B. (2021).

- ChemicalBook. This compound CAS#: 30078-65-0.

- Kumar, M., et al. (2024). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry.

- Teaches, A. (2022). Molecular Orbital Theory Boron Trifluoride BF3. YouTube.

- Harcourt, R. D., & Schull, M. I. (2002). Valence bond and molecular orbital studies of three N2O isomers, and valence bond representations for some azide decompositions.

- Singh, V. (2016). The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Scholars Commons @ Laurier.

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Millimeter-Wave and High-Resolution Infrared Spectroscopy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile─A Highly Polar Substituted Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational study of vicarious nucleophilic substitution reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Computational study on reaction mechanisms and kinetics of RNCN (R = H, F, Cl, Br, CH3) radicals with NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Computational tools for the prediction of site- and regioselectivity of organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

3-Furonitrile molecular geometry and orbital analysis

An In-Depth Technical Guide to the Molecular Geometry and Orbital Analysis of 3-Furonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic aromatic compound, serves as a valuable scaffold in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure and electronic properties. This guide provides a detailed analysis of the molecular geometry and orbital framework of this compound, synthesizing high-resolution spectroscopic data with quantum-chemical computations. We will explore the planarity of the molecule, the hybridization of its constituent atoms, and the interplay between the aromatic furan ring and the electron-withdrawing nitrile group. Furthermore, this document outlines a robust computational protocol for performing geometry optimization and orbital analysis, offering a practical workflow for researchers in the field.

Introduction: The Significance of this compound

This compound (C₅H₃NO) is a five-membered heterocyclic compound featuring a furan ring substituted with a nitrile group at the 3-position.[1] The unique combination of an aromatic, electron-rich furan moiety and a strongly electron-withdrawing and polar nitrile group imparts a distinct electronic character to the molecule.[2][3] This electronic arrangement is pivotal in its role as a building block in the synthesis of various pharmaceutical agents and functional organic materials.[3][4] A comprehensive understanding of its molecular geometry and electronic structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in drug design and materials development.

Molecular Geometry of this compound

The precise three-dimensional arrangement of atoms in this compound has been determined with high accuracy through a combination of rotational spectroscopy and high-level quantum-chemical calculations.[5] These studies reveal that this compound is a planar molecule, a consequence of the sp² hybridization of the atoms within the furan ring.[5]

Bond Lengths and Angles: A Quantitative Perspective

The semi-experimental equilibrium structure, derived from the analysis of rotational spectra of multiple isotopologues, provides the most accurate available geometric parameters.[5] The planarity of the molecule is a key feature, with all dihedral angles constrained to 0° or 180°.[5]

The atom numbering for this compound is as follows:

Caption: Atom numbering scheme for this compound.

The experimentally determined bond lengths and angles are summarized in the table below.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1–C2 | 1.363 | C5–O1–C2 | 106.5 |

| C2–C3 | 1.371 | O1–C2–C3 | 110.6 |

| C3–C4 | 1.431 | C2–C3–C4 | 106.1 |

| C4–C5 | 1.363 | C3–C4–C5 | 106.2 |

| C5–O1 | 1.364 | C4–C5–O1 | 110.6 |

| C3–C6 | 1.438 | C2–C3–C6 | 128.5 |

| C6≡N7 | 1.160 | C4–C3–C6 | 125.4 |

| C3–C6–N7 | 178.6 | ||

| Data sourced from Melosso et al. (2023)[5] |

The near 180° angle for C3–C6–N7 confirms the expected linear geometry of the nitrile group, arising from the sp hybridization of the C6 and N7 atoms.[6]

Orbital Analysis: The Electronic Landscape

The electronic structure of this compound is a product of the hybridization of its constituent atoms and the delocalization of π-electrons across the molecule.

Hybridization and Sigma (σ) Framework

-

Furan Ring (O1, C2, C3, C4, C5): The atoms of the furan ring are sp² hybridized. Each of these atoms forms three σ bonds with its neighbors, creating the planar cyclic framework of the molecule. The remaining p-orbital on each atom is oriented perpendicular to the molecular plane.

-

Nitrile Group (C6, N7): The carbon (C6) and nitrogen (N7) of the nitrile group are sp hybridized. The C3-C6 bond is a σ bond formed from the overlap of an sp² hybrid orbital from C3 and an sp hybrid orbital from C6. The C6 and N7 atoms are joined by one σ bond and two π bonds. The nitrogen atom also possesses a lone pair of electrons residing in an sp hybrid orbital.[6]

Caption: Hybridization and sigma bonding framework in this compound.

Pi (π) System and Aromaticity

The furan ring in this compound is aromatic.[7] This arises from a cyclic, planar, and fully conjugated system containing 6 π-electrons, satisfying Hückel's rule (4n+2 π-electrons, where n=1).[8] The 6 π-electrons originate from the four sp² hybridized carbon atoms (one electron each) and the sp² hybridized oxygen atom (which contributes a lone pair).[7] This delocalization of π-electrons results in a stable, electron-rich aromatic ring.

The nitrile group also contains two π bonds, oriented perpendicular to each other and to the C-C single bond. One of these π systems can align with the p-orbitals of the furan ring, allowing for electronic communication between the two functional groups.

Electronic Interplay: Furan Ring and Nitrile Group

The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom.[3] This property significantly influences the electron density distribution within the this compound molecule. The nitrile group withdraws electron density from the furan ring through both inductive and resonance effects.

This electronic interplay has profound implications for the molecule's reactivity:

-

Nucleophilic Attack: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[6][9]

-

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group deactivates the furan ring towards electrophilic substitution reactions compared to unsubstituted furan.

The Highest Occupied Molecular Orbital (HOMO) is expected to be primarily located on the electron-rich furan ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is anticipated to have significant contributions from the electron-deficient nitrile group. This distribution of frontier molecular orbitals is key to understanding the molecule's role in charge transfer processes and its reactivity in pericyclic reactions.

Experimental Protocol: Computational Analysis of this compound

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular geometry and electronic structure of molecules like this compound.[2][10] The following protocol outlines a standard workflow using the Gaussian software suite, a widely used program in computational chemistry.[2][11]

Step-by-Step Methodology for DFT Calculations

-

Molecule Building:

-

Construct the this compound molecule using a molecular modeling program such as GaussView.

-

Ensure the initial geometry is reasonable, although the subsequent optimization step will refine it.

-

-

Input File Generation:

-

Set up the calculation in Gaussian. A typical input file specifies the computational method, basis set, job type, molecular charge, and spin multiplicity.[11]

-

Route Section (#p): A recommended level of theory for geometry optimizations of organic molecules is B3LYP/6-31G(d).[10][11]

-

#p B3LYP/6-31G(d) Opt Freq

-

B3LYP is a popular hybrid DFT functional.

-

6-31G(d) is a Pople-style basis set that provides a good balance between accuracy and computational cost.

-

Opt specifies a geometry optimization.

-

Freq requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

-

-

Title Section: A brief description of the calculation.

-

Molecule Specification: The charge (0 for neutral this compound) and spin multiplicity (1 for a singlet ground state) followed by the atomic coordinates.

-

-

Execution of the Calculation:

-

Submit the input file to the Gaussian program.[11] The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

-

-

Analysis of the Output:

-

Geometry: The optimized bond lengths and angles can be extracted from the output file and compared with experimental data.[11]

-

Frequencies: Verify that there are no imaginary frequencies, confirming the structure is a stable minimum.

-

Orbital Analysis: The output file contains information about the molecular orbitals, including their energies and atomic orbital contributions.[11] Visualization of the HOMO, LUMO, and other relevant orbitals can be performed using GaussView or other molecular visualization software. This allows for a qualitative understanding of the electron distribution and reactivity.[12]

-

Caption: Workflow for computational analysis of this compound.

Conclusion

This guide has provided a detailed examination of the molecular geometry and orbital characteristics of this compound. The molecule's planar structure, defined by precise bond lengths and angles, is a direct result of the sp² and sp hybridization of its atoms. The aromatic furan ring and the electron-withdrawing nitrile group create a unique electronic landscape that governs its reactivity and potential for intermolecular interactions. The outlined computational protocol offers a reliable method for researchers to further investigate this compound and its derivatives, facilitating the rational design of new molecules for applications in drug development and materials science. By integrating experimental data with theoretical calculations, a deeper understanding of this important chemical entity can be achieved, paving the way for future innovations.

References

-

Melosso, M., Alessandrini, S., Spada, L., Melli, A., Wang, X., Zheng, Y., ... & Puzzarini, C. (2023). Rotational spectra and semi-experimental structures of furonitrile and its water cluster. Physical Chemistry Chemical Physics, 25(44), 30137-30147. [Link]

-

Styers, W. H., Zdanovskaia, M. A., Esselman, B. J., Owen, A. N., Kougias, S. M., Billinghurst, B. E., ... & Woods, R. C. (2024). Millimeter-Wave and High-Resolution Infrared Spectroscopy of this compound. The Journal of Physical Chemistry A. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 100698, Furan-3-carbonitrile. [Link]

-

Gale, J. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

-

Oamen, E. (2024). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. YouTube. [Link]

-

Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons. [Link]

-

Bursch, M., Neugebauer, H., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(27), e202205735. [Link]

-

LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]

-

Ashenhurst, J. (2017). Rules for Aromaticity: The 4 Key Factors. Master Organic Chemistry. [Link]

-

Pharmaguideline. (2022). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

-

Fleming, S. A. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 59(24), 10837–10874. [Link]

-

Wikipedia. Nitrile. [Link]

-

Zhang, W., Wu, L., & Wang, Y. (2019). Application of Nitrile in Drug Design. Current topics in medicinal chemistry, 19(21), 1872–1886. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Rotational spectra and semi-experimental structures of furonitrile and its water cluster - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03984F [pubs.rsc.org]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nitrile - Wikipedia [en.wikipedia.org]

- 10. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medium.com [medium.com]

- 12. youtube.com [youtube.com]

Discovery and history of 3-Furonitrile synthesis

An In-depth Technical Guide to the Discovery and Synthesis of 3-Furonitrile for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key heterocyclic scaffold, holds significant value in medicinal chemistry and materials science. Its unique electronic properties, stemming from the confluence of an electron-rich furan ring and an electron-withdrawing nitrile group, make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the historical evolution and modern advancements in the synthesis of this compound. We will delve into the foundational ring-forming reactions that paved the way for early synthetic endeavors, explore the development of more direct and efficient methodologies, and present detailed protocols for key transformations. Furthermore, this document will illuminate the critical role of the this compound moiety in drug discovery, offering insights into its function as a pharmacophore and bioisostere.

Introduction: The Significance of this compound

The furan ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] When functionalized with a nitrile group at the 3-position, the resulting this compound (also known as 3-cyanofuran) becomes an even more valuable synthetic intermediate. The nitrile group is a versatile functional group that can be converted into amines, amides, carboxylic acids, and other functionalities.[2] In drug design, the nitrile moiety is often employed as a bioisostere for carbonyl or hydroxyl groups and can enhance binding affinity to biological targets through hydrogen bonding, polar interactions, and by improving metabolic stability.[3][4] The confluence of the furan's aromaticity and the nitrile's electronic properties makes this compound a sought-after component in the development of novel therapeutics.[1]

Foundational Synthetic Strategies: The Dawn of Furan Synthesis

While a singular "discovery" of this compound is not well-documented, its synthesis is rooted in the classical methods of furan ring construction developed in the late 19th and early 20th centuries. These foundational reactions provided the chemical grammar for synthesizing a wide array of substituted furans.

The Paal-Knorr Furan Synthesis (1884)

One of the most enduring methods for furan synthesis is the Paal-Knorr reaction, independently reported by Carl Paal and Ludwig Knorr in 1884.[5] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield a substituted furan.[6][7] The versatility of this method allows for a wide range of substituents on the resulting furan ring.[5]

The mechanism commences with the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclic hemiacetal intermediate. Subsequent dehydration yields the aromatic furan ring.[7]

Caption: The mechanism of the Paal-Knorr furan synthesis.

The Feist-Benary Furan Synthesis (1902 & 1911)

Another cornerstone of furan synthesis is the Feist-Benary reaction, which involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as pyridine or ammonia.[8][9] This method offers a complementary route to substituted furans.

The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of the α-halo ketone in an SN2 fashion. The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to afford the furan product.[8][10]

Caption: The mechanism of the Feist-Benary furan synthesis.

The Evolution of this compound Synthesis

While the classical methods provided a foundation, the synthesis of specifically this compound required the development of more direct and regioselective approaches.

Synthesis from Furfural

Furfural, a bio-renewable platform chemical derived from lignocellulosic biomass, is an attractive starting material for the synthesis of furan derivatives.[11] A direct, one-step synthesis of 2-furonitrile from furfural has been reported, involving the reaction of furfural with a hydroxylamine salt in N-methyl pyrrolidone at elevated temperatures.[12] While this provides the 2-isomer, multi-step sequences are generally required to obtain this compound from furfural, often proceeding through 3-furoic acid.

Synthesis from 3-Furoic Acid

3-Furoic acid is a key intermediate in the synthesis of various 3-substituted furans.[13] The conversion of 3-furoic acid to this compound is a standard transformation that typically involves two steps:

-

Amide Formation: 3-furoic acid is first converted to 3-furoyl chloride, usually with thionyl chloride or oxalyl chloride, which is then reacted with ammonia to form 3-furamide.

-

Dehydration: The resulting 3-furamide is dehydrated using a variety of reagents, such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or cyanuric chloride, to yield this compound.

Modern Catalytic Cyanation Methods

Contemporary organic synthesis has seen the advent of powerful transition-metal-catalyzed cross-coupling reactions for the formation of C-CN bonds. These methods offer high efficiency and functional group tolerance.

Palladium- and Copper-Catalyzed Cyanation: Aryl and heteroaryl halides or their equivalents can be converted to the corresponding nitriles using palladium or copper catalysts.[14] For the synthesis of this compound, this would typically involve:

-

Starting Materials: 3-bromofuran or 3-iodofuran.

-

Cyanide Source: A variety of cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or less toxic alternatives like potassium ferricyanide.[14]

-

Catalyst System: A palladium catalyst, often in conjunction with a phosphine ligand, or a copper catalyst is employed.

Cyanation of Furan-3-boronic Acid: A more recent development is the cyanation of aryl and heteroaryl boronic acids.[2][15][16] This approach offers a valuable alternative, particularly when the corresponding halide is not readily available. The reaction is typically mediated by a copper catalyst in the presence of an oxidant.[15][17]

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yields | Advantages | Disadvantages |

| From 3-Furoic Acid | 3-Furoic Acid | SOCl₂, NH₃, P₂O₅ (or other dehydrating agent) | Good to Excellent | Readily available starting material, well-established chemistry. | Multi-step process, use of harsh dehydrating agents. |

| From 3-Halofuran | 3-Bromofuran or 3-Iodofuran | Pd or Cu catalyst, cyanide source (e.g., Zn(CN)₂) | Good to Excellent | High efficiency, good functional group tolerance. | Potential toxicity of cyanide reagents and heavy metal catalysts. |

| From Furan-3-boronic Acid | Furan-3-boronic Acid | Cu catalyst, oxidant, cyanide source | Moderate to Good | Mild reaction conditions, avoids use of toxic heavy metals like palladium in some cases. | Boronic acids can be more expensive than halides. |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Furoic Acid

Step 1: Synthesis of 3-Furamide

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-furoic acid (1.0 eq).

-

Add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude 3-furoyl chloride in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and bubble ammonia gas through the solution or add aqueous ammonia dropwise until the reaction is complete (monitored by TLC).

-

Filter the resulting solid, wash with cold water, and dry to obtain 3-furamide.

Step 2: Dehydration of 3-Furamide to this compound

-

In a dry round-bottom flask, combine 3-furamide (1.0 eq) and a dehydrating agent such as phosphorus pentoxide (1.5 eq) or trifluoroacetic anhydride (2.0 eq) in an appropriate solvent (e.g., dichloromethane for TFAA).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction carefully by slowly adding water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield this compound.

Protocol 2: Copper-Mediated Cyanation of Furan-3-boronic Acid

-

To a reaction vial, add furan-3-boronic acid (1.0 eq), a copper salt such as Cu(OTf)₂ (1.2 eq), a cyanide source (e.g., KCN, 1.5 eq), and a ligand such as pyridine (2.0 eq).[17]

-

Add a suitable solvent, such as DMA.[17]

-